Lipophilicity (LogP) of 2-Phenyl-1,1,1-trifluoropropan-2-ol Compared to Simple Trifluoromethyl Alcohols
2-Phenyl-1,1,1-trifluoropropan-2-ol exhibits a calculated LogP of 2.45640 , which is substantially higher than the LogP of 1,1,1-trifluoro-2-methylpropan-2-ol (LogP = 1.31960) [1]. This 1.14 log unit difference corresponds to approximately a 14-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity due to the phenyl substituent. Increased lipophilicity can improve membrane permeability and target binding for hydrophobic enzyme pockets.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.45640 |
| Comparator Or Baseline | 1,1,1-trifluoro-2-methylpropan-2-ol (LogP = 1.31960) |
| Quantified Difference | Δ LogP = 1.1368 (approx. 14-fold difference in partition coefficient) |
| Conditions | ACD/Labs calculated LogP values; standard octanol-water partition model |
Why This Matters
Users requiring enhanced membrane permeability or hydrophobic pocket binding should prioritize this phenyl-substituted carbinol over less lipophilic, aliphatic trifluoromethyl alcohols.
- [1] Chem960. 507-52-8 (2-三氟甲基-2-丙醇,1,1,1-trifluoro-2-methylpropan-2-ol). Retrieved from https://m.chem960.com View Source
